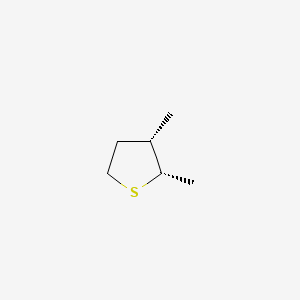
cis-2,3-Dimethylthiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2,3-Dimethylthiolane: is an organic compound with the molecular formula C6H12S . It belongs to the class of organosulfur compounds known as thiolanes, which are five-membered sulfur-containing heterocycles. The compound is characterized by the presence of two methyl groups attached to the second and third carbon atoms in the cis configuration, meaning both methyl groups are on the same side of the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3-Dimethylthiolane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dimethyl-1,3-butadiene with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through a cycloaddition mechanism, forming the thiolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: cis-2,3-Dimethylthiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl groups or hydrogen atoms in the ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiolanes depending on the reagents used.
Aplicaciones Científicas De Investigación
cis-2,3-Dimethylthiolane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound can be used in studies related to sulfur metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of cis-2,3-Dimethylthiolane involves its interaction with various molecular targets. The sulfur atom in the thiolane ring can form bonds with metal ions or other electrophilic species, influencing biochemical pathways. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions and form stable complexes with target molecules.
Comparación Con Compuestos Similares
cis-2,3-Dimethylthiirane: A three-membered sulfur-containing ring with similar chemical properties.
cis-2,3-Dimethylthiane: A six-membered sulfur-containing ring with different reactivity.
Uniqueness: cis-2,3-Dimethylthiolane is unique due to its five-membered ring structure, which imparts specific chemical and physical properties. Its cis configuration also influences its reactivity and interactions with other molecules, making it distinct from its trans isomer and other related compounds.
Propiedades
Número CAS |
5161-77-3 |
|---|---|
Fórmula molecular |
C6H12S |
Peso molecular |
116.23 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-dimethylthiolane |
InChI |
InChI=1S/C6H12S/c1-5-3-4-7-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clave InChI |
PQAQKWCWCGKBDS-WDSKDSINSA-N |
SMILES isomérico |
C[C@H]1CCS[C@H]1C |
SMILES canónico |
CC1CCSC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



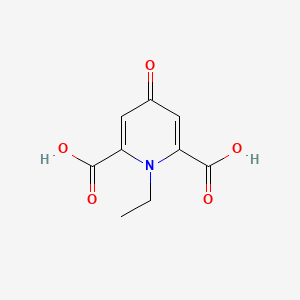
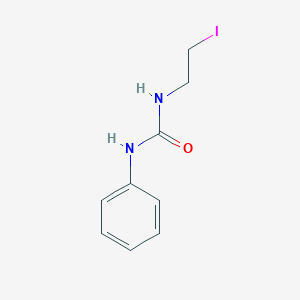

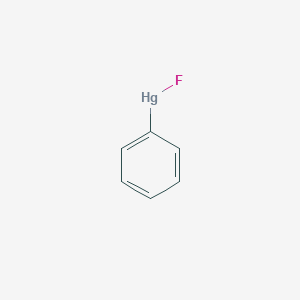
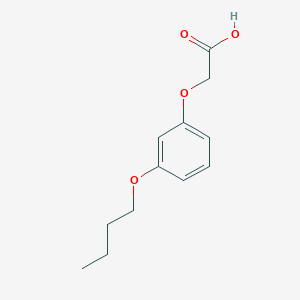
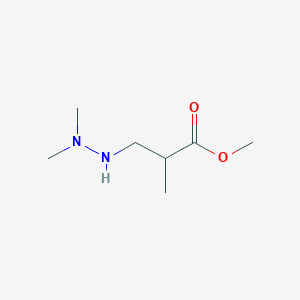
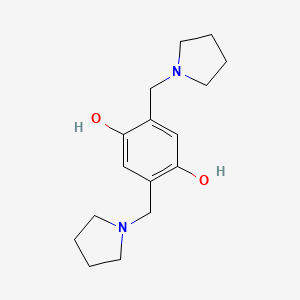

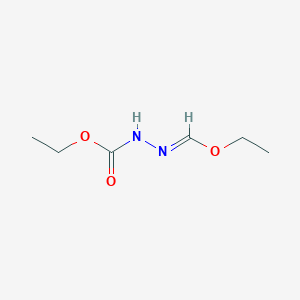

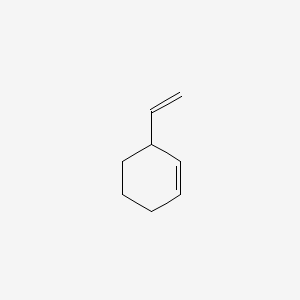
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)

